molecular formula C19H20N2O3 B12330229 Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-methoxybenzoate

Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-methoxybenzoate

Cat. No.: B12330229
M. Wt: 324.4 g/mol
InChI Key: UIGCCHDYLZFCOC-UHFFFAOYSA-N
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Description

Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-methoxybenzoate is a complex organic compound that features an indole moiety, a methoxybenzoate group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-methoxybenzoate typically involves multi-step organic reactions. One common route includes the initial formation of the indole core, followed by the introduction of the amino group and the methoxybenzoate moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize the yield and purity of the compound while minimizing the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially affecting cellular pathways and processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-methoxybenzoate is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

methyl 4-[1-(5-amino-1H-indol-3-yl)ethyl]-3-methoxybenzoate

InChI

InChI=1S/C19H20N2O3/c1-11(16-10-21-17-7-5-13(20)9-15(16)17)14-6-4-12(19(22)24-3)8-18(14)23-2/h4-11,21H,20H2,1-3H3

InChI Key

UIGCCHDYLZFCOC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)C(=O)OC)OC)C2=CNC3=C2C=C(C=C3)N

Origin of Product

United States

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